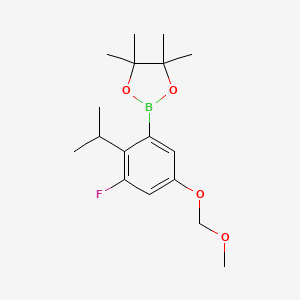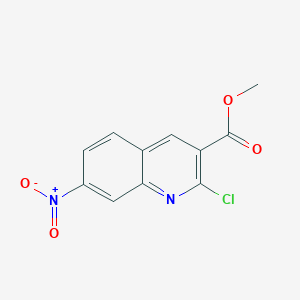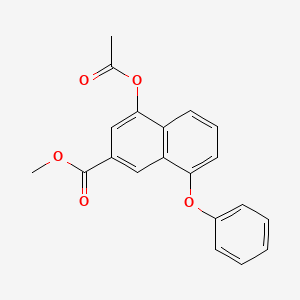
Tert-butyl 4-(4-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(4-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate is a chemical compound with the molecular formula C14H20BrN3O2. It is a derivative of piperazine and pyridine, featuring a tert-butyl ester group. This compound is primarily used in research and development within the fields of organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate typically involves the reaction of 4-bromopyridine with piperazine derivatives. One common method includes the reaction of 4-bromopyridine with tert-butyl carbamate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature, followed by purification through chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
化学反应分析
Types of Reactions
Tert-butyl 4-(4-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the piperazine ring, depending on the specific reagents used.
科学研究应用
Tert-butyl 4-(4-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
作用机制
The mechanism of action of tert-butyl 4-(4-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, potentially inhibiting their activity. The piperazine ring provides additional binding interactions, enhancing the compound’s overall affinity and specificity.
相似化合物的比较
Similar Compounds
- Tert-butyl 4-(4-chloropyridin-2-yl)-3-oxopiperazine-1-carboxylate
- Tert-butyl 4-(4-fluoropyridin-2-yl)-3-oxopiperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This feature can enhance the compound’s binding affinity and selectivity in biological systems compared to its chloro and fluoro counterparts.
属性
分子式 |
C14H18BrN3O3 |
|---|---|
分子量 |
356.21 g/mol |
IUPAC 名称 |
tert-butyl 4-(4-bromopyridin-2-yl)-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C14H18BrN3O3/c1-14(2,3)21-13(20)17-6-7-18(12(19)9-17)11-8-10(15)4-5-16-11/h4-5,8H,6-7,9H2,1-3H3 |
InChI 键 |
GYFWPPJQHUZGOJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=NC=CC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13926799.png)




![2-[(Carboxymethyl)carbamoyl]benzoic acid](/img/structure/B13926826.png)

